molecular formula C13H11ClF2N2O2S B8467653 (5-Chloro-2-(methylthio)pyrimidin-4-YL)(2-(difluoromethoxy)phenyl)methanol CAS No. 1462949-89-8

(5-Chloro-2-(methylthio)pyrimidin-4-YL)(2-(difluoromethoxy)phenyl)methanol

Cat. No. B8467653
M. Wt: 332.75 g/mol
InChI Key: PKECCLZTTSYOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-2-(methylthio)pyrimidin-4-YL)(2-(difluoromethoxy)phenyl)methanol is a useful research compound. Its molecular formula is C13H11ClF2N2O2S and its molecular weight is 332.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-2-(methylthio)pyrimidin-4-YL)(2-(difluoromethoxy)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-(methylthio)pyrimidin-4-YL)(2-(difluoromethoxy)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1462949-89-8

Product Name

(5-Chloro-2-(methylthio)pyrimidin-4-YL)(2-(difluoromethoxy)phenyl)methanol

Molecular Formula

C13H11ClF2N2O2S

Molecular Weight

332.75 g/mol

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[2-(difluoromethoxy)phenyl]methanol

InChI

InChI=1S/C13H11ClF2N2O2S/c1-21-13-17-6-8(14)10(18-13)11(19)7-4-2-3-5-9(7)20-12(15)16/h2-6,11-12,19H,1H3

InChI Key

PKECCLZTTSYOAU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(C2=CC=CC=C2OC(F)F)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 780 mg of 2-(difluoromethoxy)benzaldehyde and 300 mg of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid 1 in 15 ml of anisole is microwave-heated at 130° C. for 45 min and then again for 15 min and again at 140° C. for 15 min. 160 mg of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid 1 is then added and the mixture is again heated at 130° C. for 30 min. The mixture is concentrated under vacuum and purified on 40 g of silica, elution being carried out with 0-10% of ethyl acetate in heptane, so as to obtain 268 mg of [5-chloro-2-(methylsulfanyl)pyrimidin-4-yl][2-(difluoromethoxy)phenyl]methanol 6 in the form of a colourless oil.
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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